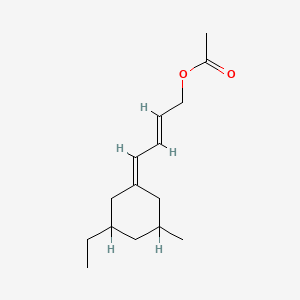
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo es un compuesto orgánico que pertenece a la clase de los cicloalquenos. Este compuesto se caracteriza por un anillo ciclohexilideno sustituido con grupos etilo y metilo, y un grupo acetato unido a una cadena butenilo. Se utiliza en diversas aplicaciones químicas e industriales debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo típicamente implica los siguientes pasos:
Formación del anillo ciclohexilideno: El anillo ciclohexilideno se forma mediante una reacción de ciclación que involucra precursores adecuados, como ciclohexanonas sustituidas con etilo y metilo.
Adición de la cadena butenilo: La cadena butenilo se introduce a través de una reacción de Wittig, donde un iluro de fosfonio reacciona con el anillo ciclohexilideno para formar el producto butenil-sustituido deseado.
Acetilación: El paso final implica la acetilación de la cadena butenilo utilizando anhídrido acético en presencia de un catalizador como la piridina.
Métodos de producción industrial
La producción industrial del acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir los dobles enlaces en enlaces simples, produciendo derivados saturados.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo acetato, donde los nucleófilos como los iones hidróxido reemplazan el grupo acetato por un grupo hidroxilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidróxido de sodio en un medio acuoso o alcohólico.
Productos principales
Oxidación: Cetonas y ácidos carboxílicos.
Reducción: Derivados ciclohexilidenos saturados.
Sustitución: Derivados butenilo sustituidos con hidroxilo.
Aplicaciones Científicas De Investigación
El acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo se utiliza en varios campos de investigación científica:
Química: Sirve como precursor para sintetizar moléculas orgánicas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de fragancias, sabores y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas y receptores involucrados en vías metabólicas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, el estrés oxidativo y el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos similares
4-(3-etil-5-metilciclohexilideno)-2-buten-1-ol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo acetato.
4-(3-etil-5-metilciclohexilideno)-2-buten-1-il propionato: Estructura similar pero con un grupo propionato en lugar de un grupo acetato.
Singularidad
El acetato de 4-(3-etil-5-metilciclohexilideno)-2-buten-1-ilo es único debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas. Su grupo acetato lo hace más reactivo en ciertas reacciones químicas en comparación con sus análogos hidroxilo o propionato.
Propiedades
Número CAS |
94200-96-1 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
[(E,4E)-4-(3-ethyl-5-methylcyclohexylidene)but-2-enyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-4-14-9-12(2)10-15(11-14)7-5-6-8-17-13(3)16/h5-7,12,14H,4,8-11H2,1-3H3/b6-5+,15-7+ |
Clave InChI |
ULDRZFWQYAWGLO-CSNJMMPQSA-N |
SMILES isomérico |
CCC1CC(C/C(=C\C=C\COC(=O)C)/C1)C |
SMILES canónico |
CCC1CC(CC(=CC=CCOC(=O)C)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


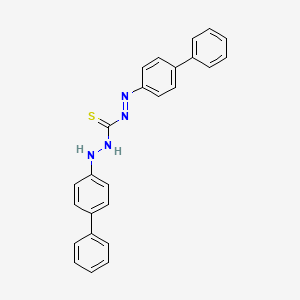
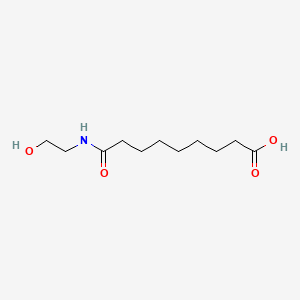

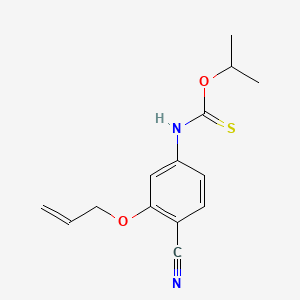
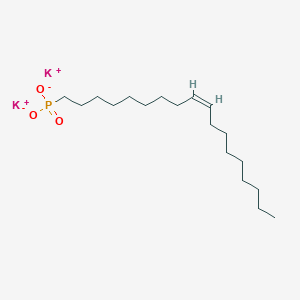
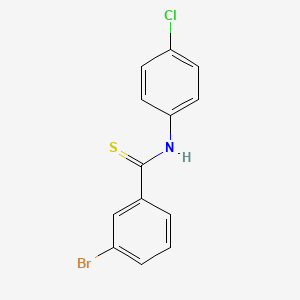

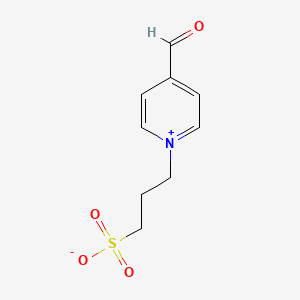

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)




